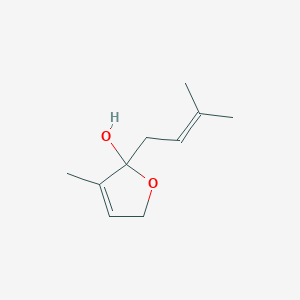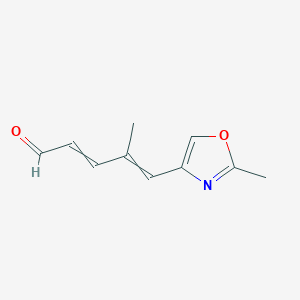
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid is a compound that contains both an azide group and a phenanthrene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(phenanthren-9-YL)prop-2-enoic acid with sodium azide under suitable conditions to introduce the azide group .
Industrial Production Methods
While specific industrial production methods for 2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Sodium azide for azide introduction.
- Catalysts such as copper(I) for cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include triazole derivatives, which are of significant interest in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Potential use in bioconjugation and labeling of biomolecules.
Medicine: Exploration of its derivatives for potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid: Contains a pyran ring instead of a phenanthrene moiety.
3-[3-(2-Carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid: Contains a carboxyethenyl group instead of an azide group.
Uniqueness
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid is unique due to the presence of both an azide group and a phenanthrene moiety
Eigenschaften
CAS-Nummer |
189176-62-3 |
|---|---|
Molekularformel |
C17H11N3O2 |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
2-azido-3-phenanthren-9-ylprop-2-enoic acid |
InChI |
InChI=1S/C17H11N3O2/c18-20-19-16(17(21)22)10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-10H,(H,21,22) |
InChI-Schlüssel |
FYCWDZYAQYHMHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=C(C(=O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)



![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)




![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)



